molecular formula C23H25FN2O3S B2828366 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-methyl-1H-indol-1-yl)propan-1-one CAS No. 2034329-64-9

1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-methyl-1H-indol-1-yl)propan-1-one

Cat. No.: B2828366
CAS No.: 2034329-64-9
M. Wt: 428.52
InChI Key: GDQPBLCJFPFECJ-UHFFFAOYSA-N
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Description

1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-methyl-1H-indol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Novel Antianxiety Agents

The synthesis and testing of compounds for their potential as central benzodiazepine receptor ligands highlight the quest for new antianxiety agents. For example, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate was synthesized and found to possess high affinity for bovine and human central benzodiazepine receptors, showing promise as a partial agonist with potential antianxiety applications without typical benzodiazepine side effects. This compound's interaction with the GABA A receptor, specifically with Thr193 of the gamma 2-subunit, suggests a novel mechanism of action for anxiety modulation, potentially leading to safer therapeutic options (Anzini et al., 2008).

Synthesis of Structurally Diverse Compounds

The generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material demonstrates the versatility of this compound in synthesizing a wide range of molecules. This approach could lead to the discovery of new drugs with varied biological activities, offering a rich resource for pharmaceutical research and development (Roman, 2013).

Molecular Logic Systems

The development of novel fluorophores for use as pH-controlled molecular switches and solvent polarity sensors, such as 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one, showcases the application of complex organic molecules in constructing molecular logic systems. These systems have potential applications in sensing and computing at the molecular level, opening new avenues in nanotechnology and molecular electronics (Zhang et al., 2008).

Antitumor Activities

The synthesis and biological evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles for their cytotoxic activities against various cancer cell lines highlight the potential of fluorinated organic compounds in cancer therapy. These compounds' potency against breast cancer cell lines, coupled with their specificity and absence of toxicity against nonmalignant cells, underscores the importance of structural modifications in enhancing antitumor efficacy and selectivity (Hutchinson et al., 2001).

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-3-(2-methylindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-17-16-18-6-2-5-9-21(18)26(17)13-11-23(27)25-12-10-22(30(28,29)15-14-25)19-7-3-4-8-20(19)24/h2-9,16,22H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQPBLCJFPFECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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